
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane is a complex organic compound characterized by the presence of two 4-methylbenzene-1-sulfonyl groups attached to a 1,12-diazacyclodocosane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane typically involves the reaction of 1,12-diazacyclodocosane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent 1,12-diazacyclodocosane.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonic acids.
Reduction: 1,12-diazacyclodocosane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The diazacyclodocosane backbone provides structural rigidity, allowing the compound to fit into specific binding sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
1,12-Diazacyclodocosane: The parent compound without the sulfonyl groups.
1,12-Bis(4-chlorobenzene-1-sulfonyl)-1,12-diazacyclodocosane: A similar compound with chlorine substituents instead of methyl groups.
1,12-Bis(4-nitrobenzene-1-sulfonyl)-1,12-diazacyclodocosane: A similar compound with nitro groups instead of methyl groups.
Uniqueness
1,12-Bis(4-methylbenzene-1-sulfonyl)-1,12-diazacyclodocosane is unique due to the presence of the 4-methylbenzene-1-sulfonyl groups, which impart specific chemical properties and reactivity. These groups can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents.
Properties
CAS No. |
87338-11-2 |
|---|---|
Molecular Formula |
C34H54N2O4S2 |
Molecular Weight |
618.9 g/mol |
IUPAC Name |
1,12-bis-(4-methylphenyl)sulfonyl-1,12-diazacyclodocosane |
InChI |
InChI=1S/C34H54N2O4S2/c1-31-19-23-33(24-20-31)41(37,38)35-27-15-11-7-3-5-9-13-17-29-36(30-18-14-10-6-4-8-12-16-28-35)42(39,40)34-25-21-32(2)22-26-34/h19-26H,3-18,27-30H2,1-2H3 |
InChI Key |
QRFRWYPXRVBIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCCCCCCCN(CCCCCCCCCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


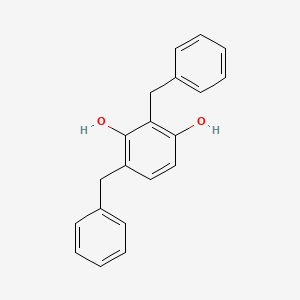
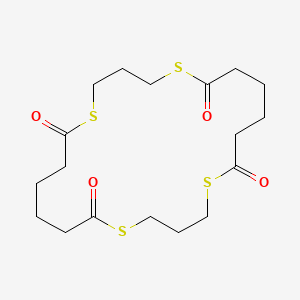
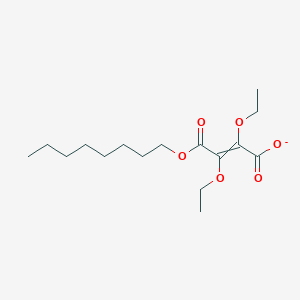
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
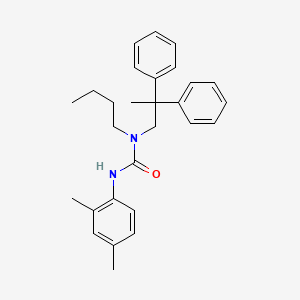
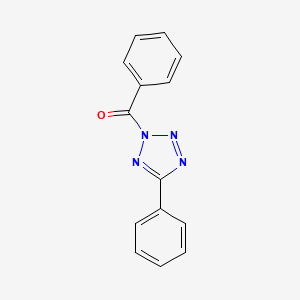
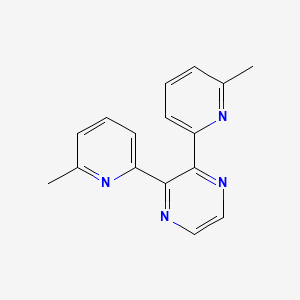
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)


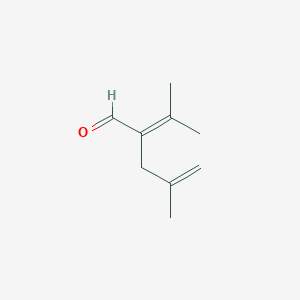
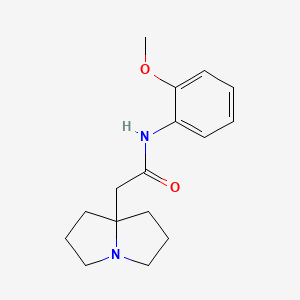
![Benzyl[tris(cyanomethyl)]phosphanium bromide](/img/structure/B14399555.png)

